Dihydro-beta-ionol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYLEWGIVLSDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863146 | |
| Record name | Dihydro-beta-ionol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white solid with a woody odour | |
| Record name | Dihydro-beta-ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
234.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in common organic solvents | |
| Record name | Dihydro-beta-ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3293-47-8 | |
| Record name | Dihydro-β-ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-beta-ionol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-beta-ionol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,2,6,6-tetramethylcyclohexene-1-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-.BETA.-IONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3T0WG30TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.00 to 40.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Ecological Distribution of Dihydro Beta Ionol
Plant-Derived Sources of Dihydro-beta-ionol and Related Norisoprenoids
The plant kingdom is a significant reservoir of this compound and other structurally related norisoprenoids. These compounds often contribute to the characteristic aroma and flavor profiles of the plants in which they are found.
Presence in Osmanthus fragrans and Other Floral Systems
This compound is a well-documented constituent of Osmanthus fragrans, a flower celebrated for its unique and captivating fragrance. leffingwell.comnih.gov In the absolute of Osmanthus, this compound is a key component, contributing to its complex scent profile. thegoodscentscompany.comfraterworks.compellwall.com Analysis of Osmanthus absolute has shown the presence of this compound, alongside other norisoprenoids like beta-ionone (B89335) and theaspirane (B1216395). leffingwell.comperflavory.com The gold-orange variety of Osmanthus fragrans is particularly noted for being rich in carotenoid-derived compounds, including this compound. leffingwell.com This compound, along with others, is crucial in the reconstruction of osmanthus absolute for use in perfumery. thegoodscentscompany.comfraterworks.compellwall.comperflavory.combasenotes.com
Beyond Osmanthus, dihydro-beta-ionone (B48094), a closely related compound, has been identified in other floral systems such as rose and boronia flowers. chemicalbook.comacs.org
Table 1: Floral Sources of this compound and Related Compounds
| Plant | Compound |
| Osmanthus fragrans | This compound, Dihydro-beta-ionone, Beta-ionone, Theaspirane |
| Rose | Dihydro-beta-ionone |
| Boronia | Dihydro-beta-ionone |
Identification in Tobacco Species (e.g., Nicotiana tabacum) and Tea Leaves
This compound has been reported as a constituent of Nicotiana tabacum. nih.gov Research has also identified a related compound, 5,6-Dihydro-5-hydroxy-3,6-epoxy-β-ionol, in Japanese Domestic Suifu Tobacco. oup.comtandfonline.com Furthermore, studies on the bioconversion of lutein (B1675518) by microorganisms have shown that Bacillus sp. can produce 7,8-dihydro-beta-ionol, contributing to a tobacco-like aroma. nih.govresearchgate.net
In the realm of tea, this compound is present in Chinese scented green tea. thegoodscentscompany.comcontaminantdb.ca A significant discovery in tea leaves (Camellia sinensis) was the isolation of (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, a disaccharide glycoside that acts as an aroma precursor to (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionol. researchgate.netnih.govsciopen.com This indicates that the volatile this compound can be released from a non-volatile precursor during processing.
Occurrence in Fruits and Other Botanical Matrices (e.g., Boronia, Champac, Citrus limon)
The presence of this compound extends to a variety of fruits. It has been identified in loganberry, Chinese quince oil, and yellow passion fruit. thegoodscentscompany.comcontaminantdb.ca The related compound, dihydro-beta-ionone, is found in apricots, raspberries, blackberries, and peaches. ulprospector.comfragranceconservatory.com
This compound has also been found in the essential oil of Boronia megastigma. naturalproducts.net In Michelia champaca flower absolute, this compound has been detected at a concentration of 1.10%. thegoodscentscompany.comperflavory.com Additionally, research has pointed to the presence of this compound in Citrus limon. biomedpharmajournal.org Dihydro-beta-ionone has been noted in juniper needles. chemicalbook.com
Table 2: Fruit and Other Botanical Sources of this compound and Related Compounds
| Source | Compound |
| Loganberry | This compound |
| Chinese Quince Oil | This compound |
| Yellow Passion Fruit | This compound |
| Apricots | Dihydro-beta-ionone |
| Raspberries | Dihydro-beta-ionone |
| Blackberries | Dihydro-beta-ionone |
| Peaches | Dihydro-beta-ionone |
| Boronia megastigma | This compound |
| Michelia champaca | This compound |
| Citrus limon | This compound |
| Juniper Needles | Dihydro-beta-ionone |
Microbial and Other Biological Systems Harboring this compound
The occurrence of this compound is not limited to the plant kingdom. It has also been detected in certain microbial and insect species, suggesting a broader ecological significance.
Detection in Algal Species (e.g., Phormidium, Plectonema, Euglena gracilis)
This compound has been identified in several algal species. It has been reported in Phormidium and Plectonema. nih.govmdpi.com Specifically, Plectonema notatum PCC 6306 and Plectonema sp. PCC 7410 have been shown to produce this compound. mdpi.com The compound has also been found in Euglena gracilis. nih.gov Research on the metabolization of astaxanthin, a carotenoid found in algae, can lead to the formation of 3-hydroxy-4-oxo-7,8-dihydro-β-ionol. mdpi.comresearchgate.net
Presence in Insects and Related Biological Systems (e.g., Apis cerana)
Dihydro-beta-ionone has been reported in the insect species Apis cerana. nih.gov This finding suggests a potential role for this compound in insect chemical communication or defense, although further research is needed to elucidate its specific function in this context.
This compound as a Component of Complex Volatile Profiles
This compound is a naturally occurring sesquiterpenoid alcohol that contributes to the complex volatile profiles of a variety of plants, including their flowers and fruits. Its presence is often part of a sophisticated blend of aromatic compounds that define the characteristic scent and flavor of a species. This compound, with its characteristic woody and sometimes floral or fruity notes, plays a significant role in the chemical ecology of these organisms.
Research has identified this compound in the volatile emissions of numerous well-known plants. For instance, it is a recognized component in the intricate fragrance of Osmanthus fragrans, a flower celebrated for its rich and complex scent. fraterworks.comnih.govoup.comresearchgate.net In a study on Osmanthus black tea, a beverage that absorbs the floral scent during processing, this compound was identified as one of the six key volatile compounds responsible for the tea's characteristic aroma. oup.comoup.com Its odor is described as woody. oup.com In the reconstruction of osmanthus absolute for perfumery, this compound is considered an important trace component alongside compounds like dihydro-beta-ionone, gamma-decalactone, and theaspirane. fraterworks.compellwall.com
The compound is also found in the volatile profiles of various fruits, contributing to their distinctive aromas. It has been reported in raspberries (Rubus idaeus), where it is part of a floral flavor note that includes other compounds such as decanal, geraniol, and linalool (B1675412) oxide. mdpi.commdpi.com Furthermore, this compound has been identified in the volatile composition of loganberry, Chinese quince oil, and yellow passion fruit. perflavory.com Its presence is not limited to just the fruit; a glycosidically bound precursor of this compound has been isolated from the leaves of apple trees (Malus domestica).
Beyond its role in plant aromas, there is evidence suggesting the involvement of this compound and related compounds in insect-plant interactions. While direct evidence for this compound acting as a pheromone or kairomone is still emerging, related compounds have been shown to have such functions. For example, theaspirane, a compound that can be synthesized from dihydro-beta-ionone (a closely related ketone), has been identified as a kairomone for the banana weevil (Cosmopolites sordidus), attracting the insect to its host plant. researchgate.netnih.govgoogle.com This suggests a potential ecological role for C13-norisoprenoids like this compound in mediating insect behavior. Dihydro-beta-ionone was also detected in the volatile extracts of blueberries, and the antennae of the spotted-wing drosophila (Drosophila suzukii) have been shown to respond to raspberry volatiles, indicating that these compounds may be perceived by insects. oup.com
The following table summarizes the occurrence of this compound and its contribution to the volatile profiles of various natural sources based on research findings.
| Natural Source | Part | Key Associated Volatiles | Noted Contribution of this compound |
| Osmanthus fragrans (Sweet Osmanthus) | Flower | Dihydro-beta-ionone, α-ionone, β-ionone, γ-decalactone, 6-pentyl-2-pyrone | Woody note, key volatile in Osmanthus black tea aroma oup.comoup.com |
| Rubus idaeus (Raspberry) | Fruit | Decanal, lilial, geranyl acetone, geraniol, linalool oxide | Part of the floral flavor note mdpi.com |
| Malus domestica (Apple) | Leaves | Precursor: 3,4-Dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside | - |
| Loganberry | Fruit | - | Present in volatile profile perflavory.com |
| Chinese Quince Oil | - | - | Present in volatile profile perflavory.com |
| Yellow Passion Fruit | Fruit | - | Present in volatile profile perflavory.com |
| Nicotiana tabacum (Tobacco) | - | - | Reported presence |
| Plectonema (Cyanobacteria) | - | - | Reported presence |
| Phormidium (Cyanobacteria) | - | - | Reported presence |
The chirality of this compound also influences its perceived scent. The (S)-(+)-enantiomer is described as having a fine floral-amber fragrance, while the (R)-(-)-enantiomer possesses a floral-musky character. leffingwell.com This stereochemical specificity underscores the nuanced role of this compound within the complex bouquet of natural volatiles.
Biosynthesis and Endogenous Metabolic Pathways of Dihydro Beta Ionol
Carotenoid-Derived Biosynthetic Routes to Dihydro-beta-ionol
The biosynthesis of this compound originates from the oxidative cleavage of carotenoids, primarily β-carotene. This process involves a series of enzymatic reactions that break down the C40 carotenoid backbone into smaller, volatile C13 compounds known as apocarotenoids. mdpi.commdpi.com
The initial and rate-limiting step in the formation of C13-norisoprenoids is the enzymatic cleavage of carotenoids. mdpi.com This reaction is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). mdpi.comnih.gov Specifically, CCD1 and CCD4 are primarily responsible for cleaving carotenoids at the 9,10 and 9',10' double bonds. mdpi.comresearchgate.net The cleavage of β-carotene by these enzymes yields β-ionone, a direct precursor to this compound. mdpi.commdpi.comoup.com The efficiency of this cleavage can vary between different plant species and even different enzymes within the same plant. For instance, studies have shown that the CCD1 from Petunia hybrida has a high selectivity for β-carotene. mdpi.com
Once β-ionone is formed, it can undergo further metabolic modifications, including reduction, to yield this compound. europa.eu This transformation involves the reduction of the ketone group in β-ionone to a secondary alcohol, forming β-ionol, and the subsequent saturation of the double bond in the side chain to produce this compound. europa.eu In some organisms, β-ionone is first converted to 7,8-dihydro-β-ionone, which is then reduced to 7,8-dihydro-β-ionol. scielo.brresearchgate.net
Enzymes such as enoate reductases and short-chain alcohol dehydrogenases are implicated in these reductive steps. For example, an enoate reductase from Artemisia annua (DBR1) has been shown to efficiently convert β-ionone to dihydro-β-ionone. researchgate.netresearchgate.net Furthermore, a one-pot biosynthesis system combining a carotenoid cleavage dioxygenase (PhCCD1) and an enoate reductase (AaDBR1) has been developed to produce dihydro-beta-ionone (B48094) directly from carotenoids. nih.gov
Carotenoid cleavage dioxygenases (CCDs) are non-heme iron-containing enzymes that play a crucial role in producing the precursors for this compound. oup.comfrontiersin.org The CCD family is diverse, with different members exhibiting specificity for various carotenoid substrates and cleavage sites. frontiersin.orgencyclopedia.pub
CCD1: These enzymes are found in the cytoplasm and have a broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 (9',10') positions to produce β-ionone, among other products. oup.comencyclopedia.pub
CCD4: Located in plastids, CCD4 enzymes also cleave carotenoids at the 9,10 (9',10') positions to yield β-ionone. oup.com Some studies indicate that different forms of CCD4 proteins may exist, with varying substrate preferences and biochemical functions. oup.com
CCD7 and CCD8: These enzymes are involved in a sequential cleavage process. CCD7 cleaves β-carotene to produce β-ionone and 10'-apo-β-caroten-10'-al. oup.com CCD8 then cleaves the latter product. oup.com
Reductive Transformations of Beta-Ionone (B89335) and Related Ketones
Stereoselective Aspects of this compound Biosynthesis
The biosynthesis of this compound can result in different stereoisomers, depending on the stereoselectivity of the enzymes involved in the reduction of β-ionone. The reduction of the ketone and the saturation of the side-chain double bond can create chiral centers, leading to optically active forms of this compound. nih.govcapes.gov.br For instance, the chemoenzymatic resolution of racemic dihydro-β-ionol has been achieved using lipase (B570770), yielding both (S)-dihydro-β-ionol and (R)-dihydro-β-ionol acetate (B1210297) with high enantiomeric excess. mdpi.com The stereochemistry of these compounds is crucial as it can influence their sensory properties and biological activities. The stereocontrolled synthesis of optically active glucosides of 3-hydroxy-7,8-dihydro-β-ionol has been accomplished, which is valuable for confirming the stereochemistry of these compounds found in plants and for understanding their biosynthesis. nih.govcapes.gov.br
Glycosylation and Conjugation Pathways Involving this compound Derivatives
In plants, this compound and its derivatives often exist as non-volatile glycosides, which act as storage forms and aroma precursors. Glycosylation, the attachment of a sugar moiety, increases the water solubility of these compounds and sequesters them within the plant tissues.
The formation of this compound glycosides has been documented in several plant species. In tea leaves (Camellia sinensis), (3R,9R)-3-hydroxy-7,8-dihydro-β-ionyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside has been identified as an aroma precursor. biomedpharmajournal.orgnih.govsciopen.com This disaccharide glycoside can be hydrolyzed by endogenous enzymes during processing to release the volatile aglycone.
Similarly, studies on Rhododendron capitatum have led to the isolation of new ionone (B8125255) glycosides. mdpi.comresearchgate.net Uridine-diphosphate glycosyltransferases (UGTs) are the enzymes responsible for catalyzing the transfer of a glycosyl group from a nucleotide sugar to the aglycone. nih.govresearchgate.net For example, a UGT from Mentha x piperita (MpUGT86C10) has been shown to glucosylate 3-hydroxy-7,8-dihydro-β-ionol. nih.govresearchgate.net In some cases, the ionone precursors undergo hydroxylation by cytochrome P450 enzymes before glycosylation. frontiersin.org
Enzymatic Systems Facilitating Glycosidic Linkages
The biological activity and storage of this compound and related C13-apocarotenoids are significantly influenced by glycosylation, a process that attaches a sugar moiety to the aglycone. This transformation is primarily facilitated by Uridine-Diphosphate Glycosyltransferases (UGTs), a large and diverse family of enzymes. nih.govresearchgate.net In plants, norisoprenoids like this compound are predominantly found in their glycosylated, or bound, form. nih.gov These glycosides act as storage forms, which can be non-volatile and water-soluble, allowing for transport and compartmentalization within the plant cell. researchgate.net
Research has identified several UGTs from various plant species that are capable of catalyzing the glucosylation of C13-apocarotenols. nih.gov These enzymes transfer a glucose molecule from UDP-glucose to a hydroxyl group on the apocarotenoid, which can be located on either the cyclohexene (B86901) ring or the side chain. nih.gov For instance, a study focusing on Nicotiana benthamiana and peppermint (Mentha × piperita) identified six specific UGTs that glucosylate a range of hydroxylated α- and β-ionone/ionol derivatives. nih.gov One notable enzyme, MpUGT86C10 from peppermint, was found to be particularly effective in catalyzing the glucosylation of compounds like 3-hydroxy-7,8-dihydro-β-ionol. nih.gov
While β-D-glucosides are the most common form, more complex disaccharide glycosides have also been isolated. nih.govresearchgate.net In tea leaves (Camellia sinensis), for example, this compound derivatives exist as β-primeverosides, which are 6-O-β-D-xylopyranosyl-β-D-glucopyranosides. researchgate.net Specifically, (3R,9R)-3-hydroxy-7,8-dihydro-β-ionyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside has been isolated from Camellia sinensis, highlighting the diversity of sugars that can be attached. nih.gov The formation of these disaccharides involves sequential enzymatic action. google.com The hydrolysis of these complex glycosides to release the volatile aglycone requires a corresponding set of specific glycosidases, such as β-primeverosidase in tea plants. researchgate.net
Table 1: UGTs Involved in the Glycosylation of this compound and Related C13-Apocarotenols
Investigating Unclarified Native Metabolic Pathways for this compound
Despite its presence in various natural sources, the complete native metabolic pathway for this compound and its immediate precursor, dihydro-β-ionone, remains largely unclarified. This compound is understood to be a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. researchgate.net However, the specific enzymes and intermediate steps leading to its formation in many organisms are not fully elucidated.
Recent research has focused on metabolic engineering to construct microbial platforms for the de novo synthesis of these compounds, which in turn sheds light on potential biosynthetic routes. One such study successfully reconstructed a complete pathway for dihydro-β-ionone in Escherichia coli. This work highlights the challenges in heterologous biosynthesis, as the initial engineered E. coli strain produced the target molecule but also accumulated a surplus of the precursor, β-ionone.
To enhance the conversion efficiency, researchers have turned to co-culture systems. It was discovered that the yeast Saccharomyces cerevisiae exhibits a significantly higher conversion rate for transforming β-ionone into dihydro-β-ionone compared to E. coli. By implementing an E. coli-S. cerevisiae co-culture, the production of dihydro-β-ionone was substantially increased, demonstrating a successful strategy to overcome bottlenecks in a reconstructed pathway. This approach not only provides a sustainable method for producing these valuable compounds but also serves as a powerful tool for studying and optimizing extended metabolic pathways whose native mechanisms are unknown.
Further investigations into microbial metabolism have identified other organisms capable of steps in the this compound pathway. For example, in the bioconversion of lutein (B1675518), it was found that Geotrichum sp. is involved in the oxidation of carotenoids to produce β-ionone, while Bacillus sp. is responsible for the subsequent reduction to produce 7,8-dihydro-β-ionone and 7,8-dihydro-β-ionol.
Table 2: Microbial Systems Used in the Investigation of Dihydro-beta-ionone/ionol Biosynthesis
Chemical Synthesis and Derivatization Strategies for Dihydro Beta Ionol
Conventional Synthetic Approaches to Dihydro-beta-ionol
Conventional methods for synthesizing this compound and its analogues primarily rely on the modification of readily available ionone (B8125255) precursors. These approaches include direct hydrogenation and multi-step synthetic sequences.
The catalytic hydrogenation of ionones is a common and industrially relevant method for producing this compound and related compounds. This process typically involves the selective reduction of the α,β-unsaturated double bond of the enone system in the ionone side chain.
One of the most utilized precursors is beta-ionone (B89335), which can be selectively hydrogenated to yield dihydro-beta-ionone (B48094). This reaction is often carried out using various metal catalysts. For instance, the partial hydrogenation of beta-ionone to form dihydro-beta-ionone can be achieved in high yields (85-95%) using a nickel diatomaceous earth catalyst. The reaction is typically conducted at temperatures ranging from 20 to 150°C, with a preferred range of 75 to 80°C, for 10 to 20 hours. google.com Other catalysts such as palladium, platinum, and skeletal nickel catalysts are also employed for this transformation. nih.gov A specially prepared skeletal nickel catalyst, modified with alkali-metal halides and organic amines, has been shown to achieve a conversion rate of over 85% and a selectivity of over 90% for the hydrogenation of beta-ionone to dihydro-beta-ionone. google.com
The Birch reduction offers an alternative route to this compound from beta-ionone. This method employs metallic sodium in liquid ammonia (B1221849) in the presence of a hydrogen donor like ammonium (B1175870) chloride or hydrochloric acid. google.com This approach can produce this compound with good selectivity and yield, for example, a 71% yield was obtained after purification by silica (B1680970) gel chromatography. google.com
The table below summarizes various catalytic systems used for the hydrogenation of ionone precursors.
| Precursor | Catalyst System | Product | Yield/Selectivity | Reference |
| beta-Ionone | Nickel diatomaceous earth | Dihydro-beta-ionone | 85-95% yield | google.com |
| beta-Ionone | Modified skeletal nickel | Dihydro-beta-ionone | >85% conversion, >90% selectivity | google.com |
| beta-Ionone | Sodium/Liquid Ammonia (Birch Reduction) | This compound | 71% yield | google.com |
| alpha-Ionone | Palladium on carbon (Pd/C) | Dihydro-alpha-ionone | High yield |
Multi-step syntheses allow for the construction of the this compound skeleton from less complex starting materials. A notable example is the synthesis starting from 1,1,6-trimethylcyclohexanone. google.com This process involves a series of reactions to first construct this compound, which is subsequently oxidized, for example using Jones oxidation, to afford dihydro-beta-ionone. google.com
Another significant multi-step synthesis involves the conversion of beta-ionone into the valuable fragrance ingredient L-Ambrox, with dihydro-beta-ionone as a key intermediate. In this pathway, industrially available beta-ionone is first hydrogenated to dihydro-beta-ionone. google.com The subsequent reaction with vinyl magnesium chloride converts it to dihydro-beta-vinyl-ionol in approximately 85% yield. google.com This intermediate then undergoes further transformations to eventually yield L-Ambrox. google.com
Hydrogenation of Ionone Precursors for this compound Analogues
Stereocontrolled Synthesis of this compound and its Glycosides
The control of stereochemistry is crucial as the different enantiomers of this compound can exhibit distinct sensory properties. Consequently, significant research has focused on developing stereocontrolled synthetic methods.
Asymmetric synthesis aims to create specific stereoisomers of a molecule. One effective strategy for obtaining optically active precursors for this compound glycosides is the asymmetric transfer hydrogenation of α,β-acetylenic ketones. This reaction, catalyzed by chiral ruthenium complexes, can produce chiral alcohols that are then hydrogenated to the desired saturated alcohols. nih.govnih.gov These stereochemically defined alcohols can then be used in the synthesis of specific glycosides. nih.govcapes.gov.br For instance, the synthesis of optically active beta-D-glucopyranosides of 3-hydroxy-7,8-didehydro-beta-ionol has been achieved using this approach. nih.gov
Lipase-catalyzed reactions are powerful tools for the stereoselective synthesis of chiral molecules. Both kinetic resolution and dynamic kinetic resolution strategies have been successfully applied to this compound and its precursors.
In a chemoenzymatic approach, racemic this compound can be resolved using lipase-mediated kinetic resolution. mdpi.com For example, the mixture of this compound isomers can be resolved using Amano Lipase (B570770) PS immobilized on diatomite with vinyl acetate (B1210297) as the acyl donor. mdpi.com This process yields (S)-dihydro-beta-ionol with a 48% yield and greater than 99% enantiomeric excess (e.e.), and (R)-dihydro-beta-ionol acetate with a 49% yield and greater than 99% e.e. mdpi.com The hydrolysis of the resulting (R)-acetate provides the (R)-enantiomer of this compound. mdpi.com
The table below presents data on the lipase-catalyzed resolution of this compound.
| Substrate | Lipase | Acyl Donor | Product 1 | Yield / e.e. | Product 2 | Yield / e.e. | Reference |
| Racemic this compound | Amano Lipase PS | Vinyl acetate | (S)-dihydro-beta-ionol | 48% / >99% | (R)-dihydro-beta-ionol acetate | 49% / >99% | mdpi.com |
Asymmetric Synthesis Methodologies
Synthesis of Structurally Related this compound Derivatives
The structural framework of this compound serves as a template for the synthesis of other important fragrance and flavor compounds.
A prominent example is the synthesis of theaspirane (B1216395), a character-impact compound found in tea. A rapid and cost-effective synthesis of (2R,5S)-theaspirane has been developed starting from the reduction of dihydro-beta-ionone to this compound. mdpi.comscilit.comresearchgate.net This is followed by a lipase-mediated kinetic resolution to achieve high enantiomeric excess. mdpi.comscilit.comresearchgate.net The resolved chiral this compound is then subjected to intramolecular cyclization to form theaspirane. google.comscilit.com
Another example is the enantioselective synthesis of 10-ethyl-7,8-dihydro-gamma-ionone isomers. nih.govmdpi.comnih.gov This synthesis utilizes a lipase-mediated resolution of a 4-hydroxy-gamma-ionone derivative as a key step to introduce chirality, followed by further chemical transformations to yield the target compounds with excellent enantiomeric excess. nih.govmdpi.comnih.gov
The synthesis of various glycosides of this compound and its hydroxylated analogues has also been a focus of research, as these compounds often act as aroma precursors in plants. mdpi.comnii.ac.jpresearchgate.net For example, the stereocontrolled synthesis of optically active beta-D-glucopyranosides of 3-hydroxy-7,8-dihydro-beta-ionol has been reported. nih.govcapes.gov.brresearchgate.net Furthermore, a disaccharide glycoside, (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, was isolated from tea leaves and its structure confirmed through spectral data and chemical synthesis. researchgate.net The Koenigs-Knorr method has been optimized for the synthesis of beta-ionol-beta-D-glucoside, a related compound. spkx.net.cn
Synthesis of Oxidized and Hydroxylated this compound Analogues
The chemical modification of this compound to introduce hydroxyl and oxide functionalities has been a subject of significant research, driven by the desire to create novel compounds with unique properties and to understand the structure-activity relationships of this class of molecules. These strategies often involve stereoselective reactions to control the spatial arrangement of the newly introduced functional groups, which is crucial for their biological activity and sensory properties.
A notable approach involves the synthesis of enantiomerically pure hydroxylated analogues. For instance, (3R)- and (3S)-3-hydroxy-β-ionone have been synthesized from racemic α-ionone. This multi-step process begins with the protection of the ketone in α-ionone as a 1,3-dioxolane. Subsequent reduction of the corresponding 3-keto-α-ionone ketal, followed by deprotection, yields 3-hydroxy-α-ionone. A base-catalyzed isomerization of the double bond then affords racemic 3-hydroxy-β-ionone. The enantiomers are then resolved through enzyme-mediated acylation, providing access to both (3R)- and (3S)-3-hydroxy-β-ionone in high optical purity.
Another strategy focuses on the introduction of hydroxyl groups at different positions of the ionone ring. The synthesis of (-)-(R)-4-Hydroxy-β-ionone and (-)-(5R, 6S)-5-Hydroxy-4,5-dihydro-α-ionone has been achieved starting from (-)-(S)-α-ionone. capes.gov.br This involves a stereoselective epoxidation of the starting material, followed by either a base-catalyzed opening of the epoxide or a hydride reduction to yield the desired hydroxylated products. capes.gov.br
Epoxidation of the double bond in the ionone ring is another key method for producing oxidized analogues. Lipase-mediated stereoselective esterifications of epoxy-α-ionol and epoxy-β-ionol have been utilized to prepare precursors for the enantiomers of the corresponding oxidized derivatives, epoxy-α-ionone and epoxy-β-ionone. researchgate.net This enzymatic approach allows for the efficient separation of enantiomers, which is often a challenge in classical chemical synthesis. researchgate.net
The following table summarizes key synthetic strategies for oxidized and hydroxylated this compound analogues:
| Starting Material | Key Reagents/Steps | Product(s) |
| (rac)-α-Ionone | 1. Ketal protection2. Reduction3. Deprotection4. Isomerization5. Enzymatic resolution | (3R)-3-Hydroxy-β-ionone, (3S)-3-Hydroxy-β-ionone |
| (-)-(S)-α-Ionone | 1. Stereoselective epoxidation2. Base-catalyzed ring opening or hydride reduction | (-)-(R)-4-Hydroxy-β-ionone, (-)-(5R, 6S)-5-Hydroxy-4,5-dihydro-α-ionone capes.gov.br |
| Epoxy-α-ionol, Epoxy-β-ionol | Lipase-mediated stereoselective esterification | Enantiomers of epoxy-α-ionone and epoxy-β-ionone researchgate.net |
Preparation of this compound-Glucosides
The synthesis of this compound-glucosides is of significant interest as glycosylation can enhance the water solubility and stability of the parent aglycone, and these glycosides often serve as important aroma precursors in plants. Research in this area has focused on developing stereocontrolled methods to synthesize optically active glucosides.
A key methodology for the preparation of these glucosides involves a stereocontrolled synthesis of optically active β-D-glucopyranosides of 3-hydroxy-7,8-dihydro-β-ionol. capes.gov.brnih.gov This process commences with the asymmetric transfer hydrogenation of an α,β-acetylenic ketone, which is then subjected to catalytic hydrogenation to produce the 7,8-saturated alcohols with high stereoselectivity. capes.gov.brnih.gov These optically active alcohols are then glycosylated to yield the target β-D-glucopyranosides. capes.gov.brnih.gov This synthetic route provides access to various stereoisomers of 3-hydroxy-7,8-dihydro-β-ionol-glucosides, which is valuable for confirming the stereochemistry of naturally occurring glucosides and for biosynthetic studies. capes.gov.brnih.gov
In addition to monosaccharide glucosides, a disaccharide glycoside of this compound has also been synthesized. Specifically, (3R,9R)-3-hydroxy-7,8-dihydro-β-ionyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside was synthesized to confirm the structure of an aroma precursor isolated from tea leaves. nih.gov The elucidation of its stereochemistry was achieved through a combination of spectral data analysis and chemical synthesis. nih.gov
Enzymatic approaches have also been explored for the glucosylation of this compound and its analogues. Uridine-diphosphate glycosyltransferases (UGTs) have been identified that can catalyze the glucosylation of various C13-apocarotenols, including 3-hydroxy-7,8-dihydro-β-ionol. nih.gov These enzymes offer a green and highly specific alternative to chemical synthesis for the production of these glycosides. nih.gov
The table below outlines different approaches for the preparation of this compound-glucosides:
| Aglycone Precursor | Glycosylation Method | Product |
| Optically active 3-hydroxy-7,8-dihydro-β-ionol | Chemical glycosylation | Optically active 3-hydroxy-7,8-dihydro-β-ionol-β-D-glucopyranosides capes.gov.brnih.gov |
| (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol | Chemical glycosylation with a disaccharide donor | (3R,9R)-3-hydroxy-7,8-dihydro-β-ionyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside nih.gov |
| 3-Hydroxy-7,8-dihydro-β-ionol | Enzymatic glucosylation (UGTs) | 3-Hydroxy-7,8-dihydro-β-ionol glucoside nih.gov |
Advanced Analytical and Structural Elucidation Methodologies for Dihydro Beta Ionol
Spectroscopic Techniques for Dihydro-beta-ionol Structure Determination
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of molecules like this compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously assigning the chemical structure. emerypharma.com
1D NMR: The ¹H-NMR spectrum provides initial information on the chemical environment of protons, their multiplicity, and coupling constants. emerypharma.com For this compound, ¹³C-NMR spectroscopy is also employed to identify the number and types of carbon atoms present in the molecule. scielo.br
2D NMR: Techniques like ¹H-¹H Correlation Spectroscopy (COSY) are used to establish correlations between coupled protons, helping to piece together the carbon framework. emerypharma.com Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. scielo.br This allows for the complete and unequivocal assignment of all proton and carbon signals in the molecule. scielo.br
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is vital for confirming carbon assignments made through other NMR experiments. emerypharma.comscielo.br
Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are critical for the definitive identification of this compound and its stereoisomers. researchgate.net For instance, the stereochemistry at specific carbon atoms can be inferred by comparing the ¹³C-NMR data with that of known derivatives. researchgate.net
Table 1: Predicted ¹³C-NMR and ¹H-NMR Spectral Data for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-1 | 39.9 | - | - |
| C-2 | 19.5 | - | - |
| C-3 | 33.0 | - | - |
| C-4 | 34.2 | - | - |
| C-5 | 135.1 | - | - |
| C-6 | 126.7 | - | - |
| C-7 | 29.5 | - | - |
| C-8 | 42.1 | - | - |
| C-9 | 67.8 | - | - |
| C-10 | 23.4 | - | - |
| C-11 | 28.5 | - | - |
| C-12 | 28.5 | - | - |
| C-13 | 21.7 | - | - |
Note: This table represents predicted data and may vary based on experimental conditions and the specific isomer.
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. koreascience.kr The molecular formula of this compound is C₁₃H₂₄O, corresponding to a molecular weight of 196.33 g/mol . nih.gov
Electron Ionization (EI) is a common ionization method used in MS analysis of this compound. The resulting mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, providing structural information. In the EI-MS of this compound, prominent peaks are often observed at m/z values of 123 and 93. nih.gov A detailed analysis of these fragments helps to confirm the structure. For instance, the fragmentation mechanism can be studied to understand the origin of specific mass peaks. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com Techniques like electrospray ionization (ESI) are also used, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis, which can reveal glycosidically bound forms of this compound. mdpi.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O | nih.gov |
| Molecular Weight | 196.33 g/mol | nih.gov |
| Monoisotopic Mass | 196.182715385 Da | nih.gov |
| Top Peak (m/z) in GC-MS | 123 | nih.gov |
| Second Highest Peak (m/z) in GC-MS | 93 | nih.gov |
Note: m/z stands for the mass-to-charge ratio.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H stretching and bending vibrations from the alkyl groups will also be present.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound contains a cyclohexene (B86901) ring, which will exhibit a characteristic UV absorption. The UV spectrum helps to confirm the presence of the chromophore in the structure. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Methods for this compound Isolation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, such as essential oils or food extracts, and for its quantification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile compounds like this compound. researchgate.netoup.com In this method, the volatile components of a sample are separated in the gas chromatograph based on their boiling points and affinity for the stationary phase of the column. researchgate.net The separated compounds then enter the mass spectrometer, which provides both identification and quantification.
The retention time of this compound on a specific GC column is a key parameter for its identification. nih.gov The mass spectrum obtained from the MS detector confirms the identity of the compound eluting at that retention time. researchgate.net GC-MS is frequently used for the volatile profiling of various natural products, such as in the analysis of aroma compounds in tea. oup.commdpi.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from solid or liquid samples. oup.comnih.gov It is often coupled with GC-MS for the analysis of aroma compounds. oup.com
In HS-SPME, a fused-silica fiber coated with a suitable stationary phase is exposed to the headspace above the sample. nih.gov The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then transferred to the injector of the gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS. nih.gov This method is valued for its simplicity, speed, and high sensitivity, making it a common choice for analyzing the volatile profiles of products like scented teas. oup.comnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dihydro α ionol-O-[arabinosil(1-6) glucoside] |
| Dihydro β ionol-O-[arabinosil(1-6) glucoside] |
| α-ionone |
| β-ionone |
| γ-decalactone |
| 6-pentyl-2-pyrone |
| (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol |
| Vomifoliol rhamnosyl-hexoside |
| 3-Oxo-α-ionol |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Chiral Analysis and Absolute Configuration Determination of this compound
This compound possesses a chiral center at the C-4 carbon atom, leading to the existence of two enantiomers, (R)- and (S)-dihydro-beta-ionol. The stereochemistry of this compound is crucial as it can influence its biological activity and sensory properties. Therefore, advanced analytical methodologies are employed for the separation of these enantiomers and the unambiguous determination of their absolute configuration.
Application of Chiroptical Methods (e.g., Circular Dichroism (CD))
Chiroptical methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for stereochemical analysis. Electronic Circular Dichroism (ECD) spectroscopy, a type of CD spectroscopy, is particularly valuable for determining the absolute configuration of chiral compounds.
While specific CD spectral data for underivatized this compound is not extensively reported in readily available literature, the principles of ECD are widely applied to structurally related C13-norisoprenoids and their glycosides. The absolute configuration of complex natural products, including ionone (B8125255) glycosides, has been successfully determined by comparing experimentally measured ECD spectra with those calculated using quantum chemical methods. mdpi.com For instance, the absolute configurations of novel ionone glycosides isolated from Rhododendron capitatum were established by comparing their experimental ECD curves with theoretically calculated data. mdpi.com This approach allows for the assignment of stereogenic centers, which would be challenging to determine by other means.
The general workflow for using ECD in stereochemical assignment involves:
Isolation and purification of the chiral compound.
Measurement of the experimental ECD spectrum.
Computational modeling of the possible stereoisomers.
Calculation of the theoretical ECD spectrum for each isomer.
Comparison of the experimental spectrum with the calculated spectra to identify the correct enantiomer.
This methodology provides a reliable way to assign the absolute configuration of this compound and its derivatives, contributing significantly to the understanding of its stereochemistry-dependent properties.
Chemical Derivatization for Stereochemical Assignment (e.g., Mosher's Acid Method)
Chemical derivatization is a widely used strategy to facilitate the determination of the absolute configuration of chiral alcohols and amines. The Mosher's acid method, or variations thereof, is a classic and reliable NMR-based technique for this purpose. This method involves the esterification of the chiral secondary alcohol, such as this compound, with an enantiomerically pure chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.
The process involves two separate reactions where the chiral alcohol is treated with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric esters. oregonstate.edu These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be deduced.
The application of the modified Mosher's method has been documented for the structural elucidation of various C13-norisoprenoids and megastigmanes, the class of compounds to which this compound belongs. researchgate.netresearchgate.net For example, the absolute configurations of new megastigmanes isolated from Meliosma pinnata spp. arnottiana were determined using this technique.
Table 1: General Principle of Mosher's Acid Method for a Chiral Secondary Alcohol
| Step | Description |
| 1. Derivatization | The chiral alcohol is reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)- and (R)-Mosher's esters. |
| 2. NMR Analysis | ¹H NMR spectra are recorded for both diastereomeric esters. |
| 3. Data Comparison | The chemical shifts of protons on both sides of the carbinol carbon are compared, and the difference (Δδ = δS - δR) is calculated for each proton. |
| 4. Configuration Assignment | A positive Δδ value for a set of protons indicates they are on one side of the Mosher's ester plane, while a negative Δδ value indicates they are on the other side, allowing for the assignment of the absolute configuration of the original alcohol. oregonstate.edu |
This method provides unambiguous assignment of the absolute stereochemistry at the carbinol center of this compound.
Techniques for Analyzing this compound Glycosides and Other Conjugates
In nature, this compound often exists in a conjugated form, most commonly as a glycoside. These glycosides are non-volatile and act as aroma precursors. Various analytical techniques are employed to isolate, identify, and quantify these conjugates.
The analysis of this compound glycosides typically begins with their extraction from the source material, often using a solid-phase extraction (SPE) method with a resin like Amberlite XAD-2. researchgate.net This is followed by further purification steps such as high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC). researchgate.net
Once isolated, the structure of the glycoside is elucidated using a combination of spectroscopic methods. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying these conjugates. mdpi.comscielo.br The mass spectra provide information on the molecular weight of the glycoside and, through fragmentation patterns, can reveal the nature of the aglycone (this compound) and the sugar moieties. For instance, this compound-O-[arabinosil(1-6) glucoside] has been identified in Croton hirtus using LC-MSn analysis in negative ion mode, showing a characteristic fragmentation pattern. mdpi.com
To determine the specific sugar units and their linkage, as well as the stereochemistry of the aglycone, hydrolysis of the glycosidic bond is often necessary. This can be achieved through either acid hydrolysis or, more mildly, enzymatic hydrolysis. nih.gov Enzymatic hydrolysis, using specific glycosidases, is preferred as it avoids potential acid-catalyzed rearrangements of the aglycone. Following hydrolysis, the liberated this compound can be analyzed by gas chromatography (GC). Chiral GC columns, such as those with cyclodextrin-based stationary phases, can then be used to separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric distribution of the glycosidically bound this compound. mdpi.com
Table 2: Analytical Workflow for this compound Glycosides
| Step | Technique(s) | Purpose |
| 1. Extraction & Purification | Solid-Phase Extraction (SPE), High-Speed Countercurrent Chromatography (HSCCC), High-Performance Liquid Chromatography (HPLC) | Isolation of glycosidic conjugates from the matrix. |
| 2. Identification | Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) | Determination of molecular weight and initial structural information of the intact glycoside. |
| 3. Hydrolysis | Enzymatic Hydrolysis (e.g., with β-glucosidase) or Acid Hydrolysis | Cleavage of the glycosidic bond to release the aglycone (this compound) and the sugar(s). |
| 4. Aglycone Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the liberated this compound. |
| 5. Chiral Analysis of Aglycone | Chiral Gas Chromatography (Chiral GC) | Separation and quantification of the (R)- and (S)-enantiomers of this compound. |
This comprehensive analytical approach enables the detailed characterization of this compound conjugates in various natural sources.
Biological Activities and Ecological Roles of Dihydro Beta Ionol
Dihydro-beta-ionol as a Component of Plant Aromas and Flavor Precursors
This compound, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the scent and flavor profiles of numerous plants and food products. Its presence, either as a free volatile compound or as a non-volatile glycoside precursor, plays a crucial role in the sensory characteristics of various flowers and edibles.
Contribution to Floral Scent Profiles in Osmanthus fragrans and Other Plants
This compound is a key aromatic component in the flowers of Osmanthus fragrans (sweet osmanthus), an ornamental flower celebrated for its uniquely fragrant blossoms. leffingwell.comfrontiersin.org In Osmanthus fragrans, this compound, along with its related compound dihydro-beta-ionone (B48094), contributes to the characteristic woody, floral, and slightly fruity notes of the flower's scent. nih.govfraterworks.compellwall.com Studies have identified this compound as a major constituent of osmanthus absolute, a highly prized ingredient in the perfume industry. leffingwell.compellwall.com
Beyond Osmanthus fragrans, this compound and its derivatives are found in the floral scents of other plants. For example, the floral scent of Boronia megastigma (brown boronia) contains this compound. The compound is also found in a variety of other plants, contributing to their unique aromatic bouquets. fragranceu.com
Table 1: Presence of this compound and Related Compounds in Floral Scents
| Plant Species | Compound(s) | Role in Scent Profile |
| Osmanthus fragrans | This compound, Dihydro-beta-ionone | Contributes woody, floral, and fruity notes. leffingwell.comnih.govfraterworks.compellwall.com |
| Rosa hybrida (Rose) | This compound | Gained and increased during breeding for enhanced scent. researchgate.net |
| Boronia megastigma | This compound | Component of the overall floral fragrance. fragranceu.com |
| Acacia farnesiana | β-ionone (related compound) | Main volatile component of the flower's scent. nih.gov |
| Thevetia peruviana | β-ionone (related compound) | Main volatile component of the flower's scent. nih.gov |
Role as an Aroma Precursor in Tea Leaves and Other Food Matrices
In many plants, including tea (Camellia sinensis), this compound exists in a non-volatile form as a glycoside. researchgate.netsciopen.comsciopen.com These glycosidically bound forms act as aroma precursors, which release the volatile this compound upon enzymatic or acidic hydrolysis during processes like fermentation, drying, or infusion. mdpi.com
In tea leaves, the (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionol disaccharide glycoside has been isolated and identified as a significant aroma precursor. researchgate.netsciopen.combiomedpharmajournal.org During the manufacturing of oolong and black tea, endogenous enzymes hydrolyze these precursors, releasing this compound and contributing to the final complex aroma of the tea. researchgate.netsciopen.comacs.org The liberation of these aroma compounds is a critical step in developing the characteristic floral and fruity notes in many teas.
This compound is also present in various fruits and other food products, where it contributes to their flavor and aroma. It has been identified in loganberry, Chinese quince oil, and yellow passion fruit. thegoodscentscompany.com The release of this compound from its precursors during ripening or processing enhances the sensory experience of these foods.
Biological Interactions Mediated by this compound in Non-Human Systems
Beyond its role in aroma and flavor, this compound is involved in a range of biological interactions within ecosystems, from plant defense to influencing insect behavior.
Involvement in Plant Defense Mechanisms
Volatile organic compounds (VOCs) like this compound and its parent compound, β-ionone, are known to play a role in plant defense. nih.gov Plants can release these compounds in response to herbivory or pathogen attacks. While direct studies on the defensive role of this compound are limited, the functions of related C13-norisoprenoids suggest its potential involvement. For example, β-ionone emitted from the flowers of Osmanthus fragrans has been shown to repel the cabbage butterfly (Pieris rapae). nih.gov The glycosylation of C13-apocarotenoids, including this compound, can also play a role in plant defense by increasing the phytotoxic potential of the aglycone. biorxiv.org
Influence on Insect Behavior (e.g., as a kairomone for the banana weevil)
This compound can act as a semiochemical, a chemical that mediates interactions between organisms. A significant example is its role in the synthesis of a kairomone for the banana weevil (Cosmopolites sordidus), a major pest of banana and plantain crops. mdpi.comresearchgate.netnih.govscilit.comgoogle.com A derivative of this compound, (2R,5S)-theaspirane, has been identified as a kairomone present in the senesced leaves of banana plants that attracts the banana weevil. mdpi.comresearchgate.netnih.govscilit.com Dihydro-beta-ionone is used as a starting material in the chemoenzymatic synthesis of this specific theaspirane (B1216395) isomer. mdpi.comnih.gov This attraction to a host-plant-derived volatile demonstrates the critical role such compounds play in insect foraging and host location.
Table 2: Role of this compound and its Derivatives in Insect Behavior
| Insect Species | Compound | Type of Semiochemical | Behavioral Effect |
| Cosmopolites sordidus (Banana Weevil) | (2R,5S)-Theaspirane (synthesized from dihydro-beta-ionone) | Kairomone | Attraction to host plant. mdpi.comresearchgate.netnih.govscilit.com |
| Pieris rapae (Cabbage Butterfly) | β-ionone (related compound) | Allomone | Repellence from Osmanthus fragrans flowers. nih.gov |
| Halotydeus destructor (Red-legged earth mite) | β-ionone (related compound) | Allomone | Feeding deterrent. nih.gov |
Mechanisms of Antioxidant Action in Model Systems
Research has indicated that this compound and its related compounds possess antioxidant properties. In a study on Croton hirtus extracts, this compound-O-[arabinosil(1-6) glucoside] was identified as a major constituent. nih.govmdpi.com The methanolic extracts of this plant, containing this glycoside, exhibited significant antioxidant activity in various in vitro assays, including DPPH, ABTS, and FRAP tests. nih.govmdpi.com
Investigating Antimelanogenetic Effects of this compound Enantiomers
Table 1: Summary of Research on Antimelanogenetic Effects
| Compound | Source | Finding |
|---|---|---|
| (R)-dihydro-beta-ionol | Osmanthus flower, Hakuto peach | Possesses high antimelanogenetic effects. nih.govresearchgate.net |
| (S)-dihydro-beta-ionol | Osmanthus flower, Hakuto peach | Possesses high antimelanogenetic effects. nih.govresearchgate.net |
Enzymatic Transformations and Microbial Interactions Involving this compound Metabolites
This compound and its related metabolites are subject to various enzymatic and microbial transformations, playing a role in the metabolic pathways of several organisms. These interactions are crucial for the biosynthesis and degradation of this and other related aroma compounds.
Enzymatic processes are fundamental to the production of this compound and its precursors. For instance, the transformation of β-ionone to dihydro-beta-ionone can be efficiently achieved using an enoate reductase from Artemisia annua. researchgate.net Furthermore, lipases are instrumental in the chemoenzymatic resolution of racemic this compound, yielding its separate enantiomers, (S)-dihydro-beta-ionol and (R)-dihydro-beta-ionol acetate (B1210297), with very high enantiomeric excess. mdpi.com
Microbial systems have been engineered for the sustainable production of these compounds. A co-culture system utilizing Escherichia coli and Saccharomyces cerevisiae has been developed for the de novo synthesis of dihydro-beta-ionone from glycerol (B35011). acs.orgnih.gov In this system, E. coli was engineered to produce β-ionone, which was then converted to dihydro-beta-ionone by S. cerevisiae, the latter showing a higher conversion efficiency. acs.orgnih.gov This co-culture approach significantly increased the final titer of dihydro-beta-ionone compared to using the engineered E. coli strain alone. acs.orgnih.gov
Other microorganisms have also been shown to transform related compounds. The yeast Trichosporon asahii can convert β-ionone into 7,8-dihydro-β-ionone and 7,8-dihydro-β-ionol. researchgate.net In the context of plant-microbe interactions within the rhizosphere, metabolites such as (6R)-7,8-dihydro-3-oxo-ionol have been identified as part of the chemical communication between plants and fungi like Fusarium oxysporum. nih.gov this compound itself is a floral scent component in plants like Nypa fruticans, where it likely plays a role in attracting pollinators, a key ecological interaction. nih.gov
Table 2: Microbial and Enzymatic Transformations Involving this compound and Related Compounds
| Organism/Enzyme | Substrate | Product(s) | Key Finding |
|---|---|---|---|
| Escherichia coli & Saccharomyces cerevisiae (co-culture) | Glycerol (via β-ionone) | Dihydro-beta-ionone | S. cerevisiae demonstrated a higher conversion rate of β-ionone to dihydro-beta-ionone than E. coli. acs.orgnih.gov |
| Enoate reductase (Artemisia annua) | β-Ionone | Dihydro-beta-ionone | Showed high activity for the transformation. researchgate.net |
| Amano Lipase (B570770) PS | Racemic this compound | (S)-dihydro-beta-ionol, (R)-dihydro-beta-ionol acetate | Successful kinetic resolution with high enantiomeric excess. mdpi.com |
| Trichosporon asahii | β-Ionone | 7,8-dihydro-β-ionone, 7,8-dihydro-β-ionol | Demonstrated biotransformation capability. researchgate.net |
Biotechnological Production and Metabolic Engineering of Dihydro Beta Ionol
Microbial Production Platforms for Dihydro-beta-ionol and its Precursors
The development of microbial cell factories offers a renewable and controlled environment for producing this compound and its precursors. Engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae are prominent platforms for this purpose due to their well-characterized genetics and rapid growth. mdpi.comnih.gov
De novo biosynthesis enables the production of target compounds from simple carbon sources like glycerol (B35011). nih.govacs.org Researchers have successfully reconstructed the this compound synthesis pathway in E. coli. nih.gov This involves introducing and optimizing the expression of genes from the mevalonate (B85504) (MVA) pathway to produce the precursor β-carotene. researchgate.net Subsequent expression of a carotenoid cleavage dioxygenase (CCD) and an enoate reductase (ER) facilitates the conversion of β-carotene to β-ionone and then to dihydro-beta-ionone (B48094). researchgate.netnih.gov
While E. coli has been engineered to produce dihydro-beta-ionone, challenges such as the accumulation of the precursor β-ionone can occur. nih.gov To address this, co-culture systems with Saccharomyces cerevisiae have been developed. nih.gov S. cerevisiae has demonstrated a higher efficiency in converting β-ionone to dihydro-beta-ionone. nih.gov By combining the strengths of both microorganisms, a co-culture of engineered E. coli (for initial synthesis) and S. cerevisiae (for conversion) has significantly increased the final titer of dihydro-beta-ionone. nih.gov For instance, one study reported that an E. coli-S. cerevisiae co-culture system increased dihydro-beta-ionone production to 27 mg/L from the 8 mg/L achieved with the engineered E. coli alone. nih.govacs.org
Optimizing microbial cell factories is crucial for enhancing the yield of this compound. This involves several metabolic engineering strategies. In E. coli, research has focused on screening for highly efficient enzymes, particularly enoate reductases, that can effectively convert β-ionone to dihydro-beta-ionone. researchgate.netnih.gov One study identified the enoate reductase DBR1 from Artemisia annua as a superior biocatalyst, achieving a production of 308.3 mg/L of dihydro-beta-ionone in a recombinant E. coli strain. researchgate.netresearchgate.netnih.gov
Optimization parameters for whole-cell biotransformation in recombinant E. coli have been extensively studied. researchgate.net Key factors influencing production include the concentration of the inducer (e.g., IPTG), temperature, cell density (OD600), reaction time, and the choice of solvent. researchgate.net For example, the recombinant strain expressing DBR1 showed optimal production at 27°C with a specific IPTG concentration and cell density. researchgate.net
In Saccharomyces cerevisiae, metabolic engineering efforts have targeted the enhancement of precursor supply. nih.gov For the production of related compounds, strategies like promoter engineering, optimizing the expression of pathway genes, and increasing the availability of cofactors such as NADPH have proven effective. nih.gov These approaches could be similarly applied to improve this compound synthesis.
Table 1: Comparison of this compound Production in Engineered Microorganisms
| Microbial System | Key Engineering Strategy | This compound Titer | Reference |
|---|---|---|---|
| Engineered E. coli | Reconstructed pathway | 8 mg/L | nih.govacs.org |
| E. coli - S. cerevisiae co-culture | Whole-cell catalysis for conversion | 27 mg/L | nih.govacs.org |
De Novo Biosynthesis in Engineered Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
Enzymatic Cascade Reactions for this compound Synthesis
Enzymatic cascade reactions offer a powerful in vitro alternative for synthesizing this compound, allowing for high specificity and conversion rates under mild reaction conditions. nih.gov
A significant advancement in the enzymatic synthesis of dihydro-beta-ionone, a direct precursor to this compound, is the development of a one-pot system. nih.gov This system utilizes a carotenoid cleavage dioxygenase (CCD) to convert carotenoids into β-ionone, which is then reduced by an enoate reductase (ER) to dihydro-beta-ionone. researchgate.netnih.gov Specifically, the enzyme PhCCD1 from Petunia hybrid has been identified as effective for the initial cleavage step. researchgate.netnih.gov This one-pot approach simplifies the process by eliminating the need to isolate intermediate products. In one study, this system yielded approximately 13.34 mg/L of dihydro-beta-ionone with a molar conversion of 85.8%. nih.govresearchgate.net
A novel biosynthetic route has been established to produce dihydro-beta-ionone directly from β-ionol using a cascade of two enzymes: a short-chain dehydrogenase (SDR) and an enoate reductase (ER). nih.gov The short-chain dehydrogenase NaSDR from Novosphingobium aromaticivorans efficiently converts β-ionol to β-ionone. nih.gov This intermediate is then converted to dihydro-beta-ionone by the enoate reductase AaDBR1 from Artemisia annua. nih.gov
The enoate reductase DBR1 has been shown to have high selectivity and catalytic efficiency for the hydrogenation of the C-10, C-11 double bond of β-ionone to produce dihydro-beta-ionone. researchgate.netnih.gov In an optimized enzymatic conversion system, 1 mM of β-ionone was transformed into 91.08 mg/L of dihydro-beta-ionone, achieving a molar conversion rate of 93.80%. researchgate.netnih.gov
Table 2: Key Enzymes in the Biotransformation to Dihydro-beta-ionone
| Enzyme | Source Organism | Function | Reference |
|---|---|---|---|
| PhCCD1 | Petunia hybrid | Cleaves carotenoids to produce β-ionone. researchgate.netnih.gov | researchgate.netnih.gov |
| NaSDR | Novosphingobium aromaticivorans | Converts β-ionol to β-ionone. nih.gov | nih.gov |
Many of the enzymes involved in this compound synthesis, particularly dehydrogenases and enoate reductases, are dependent on cofactors like NADPH. nih.govmdpi.com These cofactors are expensive, making their regeneration crucial for the economic viability of the enzymatic process. nih.gov
In the one-pot synthesis of dihydro-beta-ionone from carotenoids, the introduction of an NADPH regeneration system led to a 1.5-fold increase in product yield. researchgate.netnih.govresearchgate.net Similarly, the enzymatic cascade using NaSDR and AaDBR1 was designed to be self-sufficient in NADPH regeneration. nih.gov The oxidation of β-ionol to β-ionone by NaSDR can generate NADPH, which is then consumed by AaDBR1 in the reduction of β-ionone to dihydro-beta-ionone, creating a balanced system. nih.gov This self-sufficient cofactor regeneration is a key strategy for developing green and sustainable synthesis processes for this compound and other natural products. nih.gov
Utilizing Dehydrogenases and Enoate Reductases for Biotransformation
Genetic Engineering Approaches to Enhance this compound Yields
Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis for producing this compound. By manipulating the genetic makeup of microbial cell factories, it is possible to enhance production titers and create more efficient biosynthetic pathways.
This compound is a degradation product of carotenoids. sci-hub.se Therefore, a primary strategy to enhance its yield is to engineer the carotenoid degradation pathways in microorganisms that naturally produce these pigments. This often involves the introduction and expression of specific enzymes that can cleave carotenoids into desired apocarotenoids.
Carotenoid cleavage dioxygenases (CCDs) are a key family of enzymes that catalyze the oxidative cleavage of carotenoids. nih.govnih.gov The introduction of a CCD1 gene into a carotenoid-producing microbial host can initiate the degradation process, leading to the formation of ionones, which are precursors to this compound. nih.govfrontiersin.org
One notable study involved the genetic modification of the red yeast Rhodotorula. nih.govfrontiersin.org By integrating the carotenoid cleavage dioxygenase 1 (CCD1) gene into an isolated Rhodotorula strain (Rh3), researchers significantly boosted the production of carotenoid degradation products. The original strain produced minimal amounts (0.29 μg/mg), while the genetically modified strain saw a substantial increase in these compounds, with this compound and dihydro-beta-ionone being the predominant components. nih.govfrontiersin.org The total production of carotenoid degradation products in the culture medium of the modified strain reached 15 μg/mg. frontiersin.org
Further research has focused on the bioconversion of β-ionone to Dihydro-beta-ionone using engineered Escherichia coli. researchgate.netresearchgate.net In one instance, an enoate reductase (DBR1) from Artemisia annua was expressed in E. coli. This recombinant strain demonstrated a high capacity for transforming β-ionone into Dihydro-beta-ionone, achieving a production of 308.3 mg/L. researchgate.netresearchgate.net The purified DBR1 enzyme showed high selectivity and catalytic efficiency, with a 93.80% molar conversion of β-ionone to Dihydro-beta-ionone in an enzymatic conversion system. researchgate.net
These findings underscore the potential of modulating carotenoid degradation pathways in microbes to create efficient cell factories for this compound production.
Table 1: Research Findings on Modulating Carotenoid Degradation for this compound Production
| Engineered Microorganism | Genetic Modification | Precursor | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Rhodotorula sp. Rh3 | Integration of CCD1 gene | Endogenous Carotenoids | This compound & other apocarotenoids | 15 μg/mg total carotenoid degradation products | nih.govfrontiersin.org |
Coculture systems, which involve the cultivation of two or more microbial strains together, represent an advanced strategy for complex biosynthesis. nih.gov This approach divides a metabolic pathway between different organisms, which can alleviate the metabolic burden on a single host and overcome issues with precursor surplus or inefficient conversion steps. nih.govsci-hub.se
A successful example of this strategy was the de novo synthesis of dihydro-beta-ionone using a coculture of Escherichia coli and Saccharomyces cerevisiae. nih.gov Initially, the complete biosynthetic pathway was reconstructed in E. coli, which resulted in the production of 8 mg/L of dihydro-beta-ionone but was accompanied by a surplus of the precursor, β-ionone. nih.gov To address this, S. cerevisiae, which was found to have a higher conversion rate for transforming β-ionone to dihydro-beta-ionone, was introduced into the system. nih.gov This bacterium-yeast coculture significantly increased the final titer of dihydro-beta-ionone to 27 mg/L. nih.gov
In another example, a microbial consortium consisting of the yeast Trichosporon asahii and the bacterium Paenibacillus amylolyticus was utilized. T. asahii was responsible for cleaving lutein (B1675518) to produce β-ionone, which was then reduced by P. amylolyticus to form 7,8-dihydro-β-ionone and 7,8-dihydro-β-ionol derivatives. sci-hub.se
These coculture systems demonstrate an effective platform for the bio-based production of this compound and other complex molecules by distributing metabolic tasks between specialized microbial hosts. nih.gov
Table 2: Research Findings on Coculture Systems for this compound and Derivative Production
| Coculture System | Strain 1 Function | Strain 2 Function | Product | Final Titer | Reference(s) |
|---|---|---|---|---|---|
| E. coli - S. cerevisiae | Produces β-ionone from glycerol | Converts β-ionone to dihydro-beta-ionone | Dihydro-beta-ionone | 27 mg/L | nih.gov |
Modulating Carotenoid Degradation Pathways in Microbes
Green Chemistry Principles in Biotechnological this compound Production
The biotechnological production of this compound aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This approach offers a sustainable and environmentally friendly alternative to conventional chemical synthesis. nih.govmdpi.com
Key green chemistry principles applicable to the biotechnological production of this compound include:
Use of Renewable Feedstocks : Microbial fermentation utilizes simple and renewable carbon sources like glycerol or glucose to produce complex molecules, moving away from petroleum-based starting materials. nih.govuq.edu.au
Atom Economy : Biosynthetic pathways can be engineered to maximize the incorporation of all materials used in the process into the final product, a core concept of atom economy. acs.org
Less Hazardous Chemical Syntheses : Biotechnological processes occur in aqueous media under mild temperature and pressure conditions, avoiding the harsh reagents and conditions often associated with traditional organic synthesis. researchgate.net
Safer Solvents and Auxiliaries : The primary solvent in fermentation is water, which is innocuous. skpharmteco.com This drastically reduces the need for volatile and often toxic organic solvents that account for a significant portion of the environmental impact of chemical processes. acs.orgskpharmteco.com
Design for Energy Efficiency : Fermentation processes are typically conducted at or near ambient temperatures and pressures, significantly lowering the energy requirements compared to many chemical syntheses that require heating or cooling. mdpi.com
Catalysis : Enzymes, the catalysts in biotechnological processes, are highly specific and efficient, leading to fewer byproducts and cleaner reaction profiles compared to many chemical catalysts. researchgate.net
An example that, while chemoenzymatic, highlights green principles relevant to this compound is the use of microwave-assisted reactions and lipase-mediated kinetic resolution. mdpi.com This approach significantly reduced reaction times and utilized more environmentally friendly solvents, demonstrating a path toward more sustainable synthesis. mdpi.com The production of flavors and fragrances through microbial cell factories is inherently a sustainable and eco-friendly approach, independent of extraction from natural plant sources which can be low-yielding and resource-intensive. nih.govnih.gov
Environmental Fate and Transformations of Dihydro Beta Ionol
Pathways of Dihydro-beta-ionol Degradation in Environmental Compartments
The transformation and degradation of this compound in the environment occur through several key pathways, primarily influenced by its presence in soil, water, and air.
A significant natural source of this compound is the enzymatic or acid-catalyzed hydrolysis of its non-volatile glycosidic precursors found in various plants, such as tea leaves (Camellia sinensis) and grapes (Vitis vinifera). researchgate.netbio-conferences.org This process releases the volatile aroma compound into the environment. For instance, studies on tea have identified (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol disaccharide glycoside as a specific aroma precursor. researchgate.net
Once released, as a VOC, this compound is subject to atmospheric degradation. While specific data for this compound is limited, the fate of its close structural precursor, β-ionone, provides strong indications. β-ionone is rapidly degraded in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals and ozone. oecd.orgscbt.comnih.gov Given the structural similarity, this compound is expected to undergo similar rapid atmospheric photo-oxidation.
In aquatic systems, its fate is influenced by its moderate water solubility and potential for degradation. Studies on related compounds show that processes like oxidation can lead to the formation of other derivatives. dss.go.th For example, cyanobacteria are capable of transforming β-ionone into a range of derivatives, including this compound and β-ionone-5,6-epoxide, indicating that microbial metabolic pathways are a key transformation route in aquatic environments. epa.gov
Stability of this compound under Environmental Stressors
The persistence of this compound is influenced by its stability against common environmental stressors such as light, heat, and changes in pH.
Photodegradation: Exposure to ultraviolet (UV) light is a significant factor in the degradation of ionone-type compounds. Research has shown that β-ionone can be partially removed by UV photolysis, and its concentration in natural products like seaweed decreases during sun drying. researchgate.net Similarly, trans-α-ionone can be converted to its cis-isomer upon exposure to UV light. nih.gov This suggests that this compound is likely susceptible to photodegradation when exposed to sunlight in surface waters or on terrestrial surfaces.
Hydrolytic Stability: this compound contains a secondary alcohol functional group and a carbon-carbon double bond within its cyclohexene (B86901) ring. Information from the Flavor and Fragrance High Production Volume Consortia on related ionone (B8125255) derivatives suggests that hydrolysis is not a significant degradation pathway for these materials, indicating they are expected to be stable in aqueous solutions across typical environmental pH ranges. scribd.com
Thermal and Oxidative Degradation: Thermal processes, often coupled with oxidation, can degrade carotenoids into various aromatic derivatives, including this compound. cabidigitallibrary.org In controlled abiotic systems, the chemical degradation of β-ionone in aerated water has been observed, leading to the formation of oxidation products like 5,6-epoxy-5,6-dihydro-β-ionone and 4-oxo-β-ionone. dss.go.th This indicates that in oxygen-rich environmental compartments, oxidative processes can contribute to the transformation of this compound.
The following table summarizes key physicochemical properties that influence the environmental distribution and stability of this compound.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₁₃H₂₄O | Defines the basic structure and mass. |
| Boiling Point | ~234 °C | Indicates moderate volatility. |
| Water Solubility | Low (Predicted) | Tends to partition from water to soil, sediment, or air. |
| Log Kow | ~4.26 | Suggests a tendency to bioaccumulate in fatty tissues of organisms. |
Data sourced from PubChem. nih.gov
Biodegradation Potential of this compound
Biodegradation is a primary mechanism for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi.
This compound is a known product of the biotransformation of other natural compounds. For example, a mixed culture of Geotrichum sp. and Bacillus sp. was found to degrade the carotenoid lutein (B1675518), producing 7,8-dihydro-beta-ionol as the main volatile product (84.2% of identified compounds). researchgate.net In this co-culture, it was proposed that Geotrichum sp. oxidizes the carotenoid to produce β-ionone, which is then reduced by Bacillus sp. to form 7,8-dihydro-beta-ionone and 7,8-dihydro-beta-ionol. researchgate.net Cyanobacteria have also been shown to produce this compound from β-ionone precursors. epa.gov
While specific "ready biodegradability" test data (e.g., OECD 301 series) for this compound are not widely published, the data for its precursor, β-ionone, is informative. β-ionone is considered readily biodegradable, achieving over 70% degradation within 28 days in tests conducted according to OECD guidelines. oecd.org Given that this compound is itself a product of microbial metabolism and is structurally very similar to a readily biodegradable compound, it is anticipated to have a high potential for biodegradation. Microorganisms that are capable of degrading ionones, such as fungi from the genus Aspergillus, likely play a role in its environmental breakdown. dss.go.th
The OECD 301 guidelines define standards for assessing the ready biodegradability of chemicals in aerobic aqueous media. oecd.orgoecd.org A substance is considered readily biodegradable if it meets stringent criteria, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during a 28-day test. oecd.org
Environmental Considerations in the Synthesis and Application of this compound Analogues
The methods used for the synthesis of this compound and its analogues, as well as their application in consumer products, have significant environmental implications.
Application and Release: As volatile organic compounds (VOCs), fragrances released from personal care and cleaning products can contribute to indoor and outdoor air pollution. personalcareinsights.comewg.orgwashwild.com.au When washed away, fragrance compounds that are persistent and have low water solubility can enter aquatic systems, where they may bioaccumulate and pose a risk to aquatic life. naturalnicheperfume.comenvynature.org
Green Chemistry and Biotechnology: To mitigate these environmental impacts, there is a growing shift towards "green chemistry" and biotechnological production methods. Microbial fermentation and enzymatic synthesis offer sustainable and environmentally friendly alternatives to chemical synthesis. nih.govacs.org Recent research has focused on engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce dihydro-β-ionone de novo from simple carbon sources. nih.govacs.org These bio-based approaches avoid harsh chemicals, operate under mild conditions, and can reduce reliance on fossil fuels, offering a more sustainable production platform. researchgate.netmdpi.com The development of such biotransformation processes is a key strategy for reducing the environmental impact associated with the synthesis of this compound and its analogues.
Research Gaps and Future Directions in Dihydro Beta Ionol Research
Elucidation of Complete Endogenous Biosynthetic Pathways
The precise and complete endogenous biosynthetic pathway of dihydro-beta-ionol in most organisms remains largely uncharacterized. While it is known to be a derivative of carotenoid degradation, the specific enzymes and intermediate steps leading to its formation are not fully understood. nih.govnih.govacs.org The oxidative cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) is a critical initial step, but the subsequent reduction of the resulting ionone (B8125255) to this compound likely involves a cascade of enzymatic reactions that vary between species. nih.govmdpi.com
Future research should focus on identifying and characterizing the full suite of enzymes, such as reductases and dehydrogenases, responsible for the conversion of carotenoid precursors to this compound. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes in this compound-producing organisms.
Comprehensive Investigation of Ecological and Inter-Species Communication Roles
Preliminary evidence suggests that this compound, along with other apocarotenoids, plays a role in plant ecology. These compounds can act as attractants for pollinators or as defense compounds against herbivores and pathogens. mdpi.comnih.gov For instance, this compound is a component of the floral scent of several plants, potentially influencing pollinator behavior. mdpi.comnih.gov It has also been observed that the levels of this compound can change during the breeding process of some plants, like roses, suggesting a role in plant-pollinator interactions. ashs.org
However, the full extent of its ecological functions is far from understood. A comprehensive investigation into its role in inter-species communication is warranted. This includes studying its impact on a wider range of insects, microbes, and even other plants. Research should aim to decipher whether this compound acts as a kairomone, allomone, or synomone in different ecological contexts.
Development of Novel and Sustainable Biotechnological Production Methods
Currently, the production of this compound relies on either extraction from natural sources, which is often low-yielding, or chemical synthesis, which may not be environmentally friendly. nih.govacs.org Biotechnological production using microbial cell factories presents a promising and sustainable alternative. nih.govacs.org Recent studies have explored the use of genetically engineered Escherichia coli and Saccharomyces cerevisiae to produce this compound from simple carbon sources. nih.govacs.org One-pot synthesis systems combining carotenoid cleavage dioxygenases and enoate reductases have also been developed. researchgate.net
Future research should focus on optimizing these microbial production platforms. This includes metabolic engineering strategies to enhance precursor supply, improve enzyme efficiency, and increase final product titers. The exploration of novel microbial hosts and the development of co-culture systems could further improve the sustainability and economic viability of this compound biosynthesis. nih.govacs.org
Table 1: Biotechnological Production Strategies for this compound
| Production Strategy | Organism/System | Key Enzymes | Reported Titer | Reference |
| De Novo Synthesis | Escherichia coli | Multiple metabolic engineering strategies | 8 mg/L | nih.govacs.org |
| Co-culture System | E. coli & S. cerevisiae | Multiple metabolic engineering strategies | 27 mg/L | nih.govacs.org |
| One-Pot Biosynthesis | In vitro system | Carotenoid cleavage dioxygenase (PhCCD1), Enoate reductase (AaDBR1) | 13.34 mg/L | researchgate.net |
| Whole-cell Biotransformation | Recombinant E. coli | Enoate reductase (DBR1) | 308.3 mg/L | researchgate.net |
| Engineered Yeast | Modified Rhodotorula sp. | Carotenoid cleavage dioxygenase 1 (CCD1) | Significant increase | frontiersin.org |
Exploration of Stereoisomer-Specific Biological Activities and Applications
This compound exists as different stereoisomers, and it is highly likely that these isomers possess distinct biological activities and sensory properties. researchgate.netleffingwell.com For example, the enantiomers of this compound have been reported to have different fragrance characteristics. researchgate.netleffingwell.com However, much of the existing research does not differentiate between these stereoisomers.
Future investigations must focus on the stereoselective synthesis and separation of individual this compound isomers. mdpi.com This will enable a thorough evaluation of their specific biological activities, including their roles in plant defense, inter-species communication, and their potential as flavor and fragrance compounds. Understanding the structure-activity relationship of each stereoisomer will be key to unlocking their full application potential in various industries.
Q & A
Q. What are the optimal synthetic conditions for producing high-purity Dihydro-beta-ionol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves hydrogenation of β-ionone under controlled conditions (e.g., Pd/C catalyst, H₂ atmosphere). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile components and high-performance liquid chromatography (HPLC) for non-volatile residues. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity by matching peaks to literature values (e.g., δ 1.2–1.4 ppm for methyl groups) .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use chiral chromatography (e.g., chiral GC or HPLC columns) to separate enantiomers. Compare retention times with standards. Circular dichroism (CD) spectroscopy can confirm absolute configuration. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical evidence. Cross-reference data with prior studies to avoid misassignment .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?
- Methodological Answer : Conduct meta-analyses of existing data, noting measurement conditions (temperature, solvent polarity). Replicate experiments under standardized protocols (e.g., OECD Guidelines for logP determination). Employ advanced techniques like isothermal titration calorimetry (ITC) for solubility and atomic force microscopy (AFM) for surface interaction studies. Use statistical tools (ANOVA, regression analysis) to identify outliers and systemic biases .
Q. How can computational models be integrated with experimental data to predict this compound’s reactivity in novel environments?
- Methodological Answer : Apply density functional theory (DFT) to calculate reaction pathways (e.g., oxidation energetics) and molecular dynamics (MD) simulations to study solvent interactions. Validate predictions with kinetic experiments (e.g., UV-Vis monitoring of degradation rates). Ensure computational parameters (basis sets, solvation models) align with experimental conditions. Share datasets via FAIR-compliant repositories (e.g., Zenodo) to enhance reproducibility .
Q. What methodologies are effective for analyzing degradation pathways of this compound under environmental stressors?
- Methodological Answer : Use accelerated degradation studies (e.g., UV exposure, pH extremes) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify byproducts. Apply isotopic labeling (e.g., ¹⁴C-tracers) to track degradation intermediates. Combine with ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess environmental impact. Data should be analyzed using multivariate statistics (PCA, cluster analysis) to map degradation networks .
Addressing Data Contradictions
Q. How should researchers approach conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Re-examine sample preparation (deuteration level, solvent purity). Compare spectra across multiple instruments (e.g., 400 MHz vs. 600 MHz NMR). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent labs and reference databases (e.g., PubChem, Reaxys). Document metadata (probe type, temperature) to ensure transparency .
Research Design and Reproducibility
Q. What steps ensure experimental reproducibility in this compound studies?
- Methodological Answer :
- Protocol Standardization : Detail reaction conditions (catalyst loading, stirring rate) and instrument calibration.
- Metadata Documentation : Include raw data (e.g., NMR FID files, chromatograms) in supplementary materials.
- Replication : Perform triplicate experiments with independent batches. Use negative controls (e.g., catalyst-free reactions) to confirm results.
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections .
Data Management and Ethics
Q. How can researchers align this compound data with FAIR principles (Findable, Accessible, Interoperable, Reusable)?
- Methodological Answer :
- Deposition : Upload datasets to repositories like ChemSpider or Figshare with unique DOIs.
- Formatting : Use standardized formats (e.g., .cif for crystallography, .mnova for NMR).
- Metadata : Include experimental parameters (pH, humidity) and software versions (e.g., Gaussian 16).
- Ethics : Disclose conflicts of interest and funding sources in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
